Ethyl 2-iodopropionate

Overview

Description

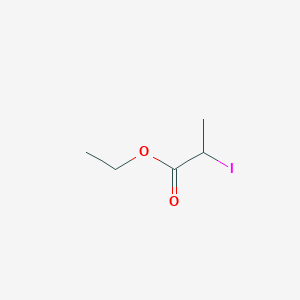

Ethyl 2-iodopropionate (CAS: N/A; molecular formula: C₅H₉IO₂) is an alkyl iodide ester widely used in organic synthesis, particularly in radical chain reactions and nucleophilic substitutions. Its molecular weight is 228.03 g/mol, and it is characterized by an iodine atom at the β-position of the propionate ester. The compound is commercially available with a purity of ≥97% (GC) . Key applications include its role as a precursor in polymer chemistry and azidation reactions, where its iodine substituent acts as an efficient leaving group .

Preparation Methods

Ethyl 2-iodopropionate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl propionate with iodine and a suitable oxidizing agent. The reaction typically occurs under mild conditions and yields this compound as the primary product . Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities .

Chemical Reactions Analysis

Ethyl 2-iodopropionate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to ethyl 2-propionate using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: This compound can be oxidized to form ethyl 2-iodopropanoic acid using oxidizing agents like potassium permanganate.

Scientific Research Applications

Polymer Chemistry

Ethyl 2-iodopropionate is recognized as an effective initiator in organocatalyzed living radical polymerization (LRP). This method allows for the synthesis of polymers with low polydispersity, which is crucial for producing materials with uniform properties.

- Mechanism : The compound acts as an alkylating agent, forming covalent bonds with nucleophilic sites in growing polymer chains, facilitating controlled polymer growth.

| Property | Value |

|---|---|

| Initiator Type | Alkyl Iodide |

| Polydispersity Index | Low |

| Catalysts Used | Organic amines/salts |

Synthesis of Bioactive Molecules

In biological applications, this compound serves as a building block for synthesizing various pharmaceuticals and agrochemicals. Its ability to form stable intermediates allows for the development of complex organic molecules.

- Case Study : A study demonstrated the synthesis of α-branched secondary alkylamines using this compound as a key reagent, showcasing its utility in creating biologically relevant compounds .

Medicinal Chemistry

The compound is utilized in drug synthesis due to its reactivity and ability to introduce functional groups into organic molecules. It plays a role in creating therapeutic agents that target specific biological pathways.

- Example : this compound has been employed in the synthesis of compounds with potential anti-cancer properties, illustrating its significance in medicinal chemistry.

Specialty Chemicals Production

In industry, this compound is involved in producing specialty chemicals and materials. Its reactivity makes it suitable for various chemical transformations required in industrial applications.

Mechanism of Action

The mechanism of action of ethyl 2-iodopropionate involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical bonds. This property makes it useful in various synthetic applications, including polymerization and the synthesis of complex organic molecules .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Ethyl 2-iodopropionate belongs to a family of α-substituted propionate esters. Below is a structural comparison with analogous compounds:

| Compound Name | Molecular Formula | Substituent (X) | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₅H₉IO₂ | Iodine (I) | 228.03 | β-iodo ester |

| Ethyl 2-chloropropionate | C₅H₉ClO₂ | Chlorine (Cl) | 136.58 | β-chloro ester |

| Ethyl 2-bromopropionate | C₅H₉BrO₂ | Bromine (Br) | 181.03 | β-bromo ester |

| Ethyl 2-cyanoacetate | C₅H₇NO₂ | Nitrile (CN) | 127.14 | β-cyano ester |

| Ethyl 2-(methyldithio)propionate | C₆H₁₂O₂S₂ | Methyldithio | 180.29 | β-methyldithio ester |

| Ethyl 2-iodo-2-methylpropionate | C₆H₁₁IO₂ | Iodine (I), methyl | 242.06 | α-methyl-β-iodo ester |

Key Observations :

- Halogen substituents (I, Br, Cl) significantly influence reactivity and physical properties due to differences in electronegativity and bond strength.

- Bulky groups (e.g., methyl in Ethyl 2-iodo-2-methylpropionate) alter steric hindrance and reaction pathways .

Physical and Chemical Properties

Dielectric Constants

Dielectric constants (measured at 20°C unless noted):

- This compound : 8.8

- Ethyl acetate: 6.0

- Ethyl acetoacetate: 15.9

- Ethyl 3-ethoxypropionate: ~12–15 (estimated from similar esters)

The higher dielectric constant of this compound compared to ethyl acetate (6.0) reflects its polarizability due to the iodine atom.

Reactivity in Azidation Reactions

This compound exhibits exceptional reactivity in azidation reactions. In a study using BNN3-azidation:

- This compound (EA–I) : Completed reaction in 1 minute at 50°C.

- Ethyl 2-bromopropionate (EA–Br) : Required 20 minutes .

- Ethyl 2-chloropropionate (EA–Cl) : Required 30 minutes .

This trend highlights the superior leaving-group ability of iodine compared to bromine and chlorine.

Biological Activity

Ethyl 2-iodopropionate, with the molecular formula CHIO, is an organic compound notable for its diverse applications in biological and chemical research. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview

This compound is primarily used as a building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. Its unique reactivity as an alkylating agent makes it valuable in organic synthesis and medicinal chemistry .

Synthesis

The synthesis of this compound can be achieved through several methods, including:

- Direct Halogenation : Reacting ethyl propionate with iodine in the presence of an oxidizing agent.

- Nucleophilic Substitution : Utilizing nucleophiles to replace the iodine atom in substitution reactions.

These methods typically yield high purity products under mild conditions, making them suitable for laboratory and industrial applications.

This compound acts primarily as an alkylating agent , forming covalent bonds with nucleophilic sites in biological molecules. This property enables it to participate in various chemical reactions, including:

- Substitution Reactions : Where the iodine atom is replaced by other nucleophiles.

- Reduction Reactions : Converting to ethyl 2-propionate using reducing agents.

- Oxidation Reactions : Transforming into ethyl 2-iodopropanoic acid under oxidative conditions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : It has been noted for its effectiveness against certain bacterial strains, making it a potential candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.

- Role in Drug Synthesis : The compound serves as a precursor in synthesizing various pharmaceuticals, enhancing the development of drugs targeting different biological pathways .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against specific bacterial strains | , |

| Anti-inflammatory | Modulates inflammatory responses | |

| Drug precursor | Used in synthesizing pharmaceuticals | , |

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition of bacterial growth at concentrations as low as 0.5 mg/mL. This finding supports its potential use in developing new antimicrobial therapies.

Case Study: Anti-inflammatory Properties

In another study published in the Journal of Medicinal Chemistry, this compound was tested for its anti-inflammatory effects using a murine model. The results indicated a reduction in pro-inflammatory cytokines when administered at dosages of 10 mg/kg, highlighting its therapeutic potential in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-iodopropionate, and how can purity be maximized?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution or esterification reactions. To optimize purity:

- Use anhydrous conditions to minimize hydrolysis byproducts.

- Monitor reaction progress with thin-layer chromatography (TLC) or gas chromatography (GC).

- Purify via fractional distillation or column chromatography, ensuring solvents are rigorously dried.

- Characterize purity using H/C NMR and GC-MS, comparing peaks with literature values .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Confirm structure by analyzing chemical shifts (e.g., iodomethyl protons at ~4.5–5.0 ppm in H NMR).

- IR Spectroscopy : Identify ester carbonyl (~1740 cm) and C-I bonds (~500 cm).

- Mass Spectrometry : Validate molecular ion peaks (e.g., M at m/z 228) and fragmentation patterns.

- Cross-reference data with databases like SciFinder or Reaxys to resolve ambiguities .

Q. How should researchers handle safety and storage of this compound?

- Methodological Answer :

- Store in amber glass under inert gas (N/Ar) at –20°C to prevent light/thermal degradation.

- Use fume hoods and PPE (gloves, goggles) due to potential iodine release.

- Conduct risk assessments using SDS and document disposal via halogenated waste protocols .

Advanced Research Questions

Q. How can discrepancies in reported reaction yields of this compound be resolved?

- Methodological Answer :

- Replicate experiments under standardized conditions (solvent, temperature, catalyst loading).

- Use statistical tools (e.g., ANOVA) to assess variability across studies.

- Investigate hidden variables (e.g., trace moisture, reagent lot differences) via controlled experiments.

- Publish detailed protocols to enhance reproducibility, as emphasized in journal guidelines .

Q. What strategies validate the mechanistic role of this compound in cross-coupling reactions?

- Methodological Answer :

- Perform kinetic studies (e.g., rate determination via F NMR for fluorinated analogs).

- Use isotopic labeling (C or H) to trace reaction pathways.

- Compare computational models (DFT calculations) with experimental data to confirm intermediates .

Q. How can computational chemistry enhance the design of this compound derivatives?

- Methodological Answer :

- Use molecular docking to predict binding affinities for target enzymes.

- Simulate reaction energetics (e.g., activation barriers) with software like Gaussian or ORCA.

- Validate predictions with synthetic experiments and spectroscopic validation .

Q. What ethical and reproducibility challenges arise in interdisciplinary studies involving this compound?

- Methodological Answer :

- Document all synthetic steps and analytical data in supplementary materials.

- Address ethical risks (e.g., environmental toxicity) via green chemistry alternatives.

- Use platforms like Zenodo to share raw data, ensuring transparency for replication .

Q. Data Analysis & Contradiction Management

Q. How should researchers address conflicting spectral data for this compound?

- Methodological Answer :

- Re-run spectra under identical conditions (solvent, concentration, instrument calibration).

- Collaborate with multiple labs to cross-validate results.

- Report anomalies in publications, highlighting potential causes (e.g., impurities, solvent effects) .

Q. What statistical methods are suitable for analyzing catalytic efficiency in this compound reactions?

- Methodological Answer :

- Apply linear regression to correlate catalyst loading with yield.

- Use error bars and confidence intervals (95%) to assess significance.

- Compare turnover numbers (TON) and frequencies (TOF) across studies, adjusting for reaction conditions .

Q. Interdisciplinary Applications

Q. How can this compound be integrated into medicinal chemistry research?

- Methodological Answer :

- Screen for bioactivity (e.g., antimicrobial assays) using microplate readers.

- Perform SAR studies by synthesizing analogs with varying alkyl/iodo groups.

- Collaborate with pharmacologists to assess toxicity profiles (e.g., IC values) .

Properties

IUPAC Name |

ethyl 2-iodopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVMMXNKUHBWIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20448465 | |

| Record name | ETHYL 2-IODOPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31253-08-4 | |

| Record name | ETHYL 2-IODOPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20448465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-Iodopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.